molecular formula C18H14O3 B5256964 (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

カタログ番号: B5256964
分子量: 278.3 g/mol
InChIキー: VPRFGCYDONNHDN-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one is a chalcone derivative characterized by two furan rings substituted with aryl groups. Its molecular formula is C₂₁H₁₈O₃, with an average mass of 318.37 g/mol and a monoisotopic mass of 318.1256 g/mol . The 4-methylphenyl substituent on the furan ring introduces electron-donating properties, which may influence its chemical reactivity and biological activity compared to analogs with electron-withdrawing groups (e.g., halogens, nitro) or other substituents (e.g., methoxy, piperidinyl).

特性

IUPAC Name

(E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)17-11-9-15(21-17)8-10-16(19)18-3-2-12-20-18/h2-12H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFGCYDONNHDN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating infections, inflammation, and cancer.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

作用機序

The mechanism of action of (2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to intercalate with DNA also contributes to its anticancer properties.

類似化合物との比較

Antifungal Activity
  • Compound 7 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one):
    • Potent against Candida krusei (higher activity than ketoconazole) .
    • Chlorophenyl groups enhance antifungal efficacy via hydrophobic interactions.
  • (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one :
    • MIC: 0.62 mg/mL against C. albicans LABMIC 0105 .
    • The target compound’s 4-methylphenyl group may reduce polarity, improving membrane permeability.
Anticancer Activity
  • LabMol-3 : (2E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one
    • Selective cytotoxicity against HepG2 cells (IC₅₀ lower than cisplatin) .
    • Nitro groups induce oxidative stress, whereas methyl groups may modulate metabolic stability.
Tyrosinase Inhibition
  • (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one: High tyrosinase inhibition due to bromine’s electron-withdrawing effects and hydrogen bonding via hydroxyl groups .

Physicochemical Properties

Compound Substituents MP (°C) Yield (%) Purity (%) Molecular Weight (g/mol)
Target Compound 4-Methylphenyl 318.37
LabMol-70 4-(Methylsulfanyl)phenyl 152 25 100 272.34
LabMol-76 3-Iodophenyl 110 6 99.64 382.22
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 4-Bromophenyl 277.11

Key Observations :

  • Bulky substituents (e.g., iodophenyl in LabMol-76) correlate with lower yields .
  • Methyl groups balance hydrophobicity and synthetic feasibility but may reduce tyrosinase inhibition compared to brominated analogs .

Theoretical and Structural Insights

  • Planarity and Crystal Packing :

    • In (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one , the furan ring is twisted by 3.47° relative to the indole ring, affecting π-π stacking .
    • The target compound’s 4-methylphenyl group may induce similar torsional effects, altering binding to biological targets.

生物活性

Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study conducted on HepG2 liver cancer cells, the compound demonstrated remarkable antiproliferative effects . The IC50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be 0.65 μM for this compound. This potency is particularly noteworthy when compared to established anticancer agents such as SAHA (IC50 = 2.91 μM) and CA-4 (IC50 = 0.54 μM) .

Table 1: Comparison of IC50 values against HepG2 cells

CompoundIC50 (μM)
(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one0.65
SAHA2.91
CA-40.54

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly against histone deacetylases (HDACs). HDACs are important epigenetic regulators and are often targeted in cancer therapy. The compound exhibited significant inhibitory activity against HDAC1 and HDAC2 isoforms .

Table 2: HDAC Inhibition Activity

EnzymeIC50 (μM)
HDAC10.047
HDAC20.086

These values are comparable to those of SAHA, a known HDAC inhibitor, which has IC50 values of 0.028 μM and 0.072 μM for HDAC1 and HDAC2, respectively .

Cell Cycle Analysis

The compound's effect on the cell cycle was investigated using flow cytometry. Treatment with the compound at its IC50 concentration for 48 hours resulted in a significant G2/M phase arrest in HepG2 cells .

Table 3: Cell Cycle Distribution after Treatment

PhaseControl (%)Treated (%)
G2/M7.2839.09
Pre-G11.5937.51

The increase in G2/M phase arrest is indicative of the compound's ability to interfere with cell division, a characteristic often observed in HDAC and tubulin inhibitors .

Apoptosis Induction

Further studies revealed that the compound induces apoptosis in cancer cells. This was evidenced by an increase in the pre-G1 phase population, which is often associated with apoptotic cells. The compound also activated caspase 3/7, key enzymes in the apoptotic pathway .

Structure-Activity Relationship

The biological activity of the compound is closely related to its structural features. The presence of the furan rings and the α,β-unsaturated ketone system contributes to its interaction with biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with amino acid residues in enzyme active sites likely plays a crucial role in its inhibitory activities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。